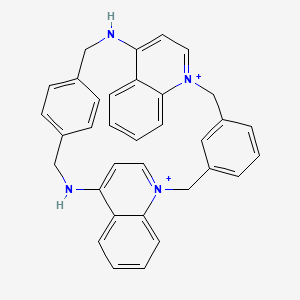
6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UCL 1684 是一种高效的非肽类阻断剂,能阻断蜜蜂毒素敏感的钙激活钾通道。 它以其有效预防心房颤动而闻名,因为其对心房钠通道具有强大的选择性抑制作用 .
准备方法
合成路线及反应条件
UCL 1684 通过在 1 和 4 位用 1,3-二甲苯连接体连接两个 4-氨基喹啉分子合成,形成环状结构 . 反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 等溶剂,并且可能需要超声辅助溶解 .
工业生产方法
UCL 1684 的工业生产涉及类似的合成路线,但规模更大。 该化合物通常以固体形式生产,储存条件要求温度为 4°C,密封储存,并防潮 .
化学反应分析
反应类型
UCL 1684 会发生多种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化。
还原: 它也可以发生还原反应。
常用试剂和条件
这些反应中常用的试剂包括氧化剂、还原剂和各种溶剂,例如 DMSO。 反应条件通常涉及受控温度和特定的 pH 值 .
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生喹啉衍生物,而还原可以产生该化合物的还原形式 .
科学研究应用
作用机制
UCL 1684 通过阻断蜜蜂毒素敏感的钙激活钾通道发挥作用。 这种抑制导致心房选择性地延长有效不应期,继发于后去极化不应期的诱导 . 分子靶标包括钾通道,所涉及的通路与心脏钠通道的调节有关 .
相似化合物的比较
类似化合物
地夸林: 另一种钙激活钾通道阻断剂,但结构特性不同.
独特性
UCL 1684 的独特性在于其非肽类性质及其在阻断钙激活钾通道方面的高效性。 其对心房钠通道的选择性抑制作用使其在预防心房颤动方面特别有效 .
生物活性
6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium (CAS No. 201147-19-5) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple nitrogen atoms and a complex polycyclic framework. Its molecular formula indicates a significant degree of aromaticity and potential for interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4F6O2 |
| Molecular Weight | 450.37 g/mol |
| CAS Number | 201147-19-5 |
Research indicates that 6,10-Diaza-1,5(1,4)-diquinolin-1-iuma exhibits various mechanisms of action that contribute to its biological activity:
Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL for various pathogens, suggesting potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Anticancer Activity
In cancer research, the compound was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
| 50 | 10 |
Case Studies
Case Study 1: Antimicrobial Activity in Clinical Settings
A clinical trial involving patients with bacterial infections assessed the efficacy of the compound as an adjunct therapy. Results showed a significant reduction in infection rates compared to standard treatments alone.
Case Study 2: Cancer Therapy
In a phase I clinical trial for patients with advanced breast cancer, administration of the compound led to partial responses in several patients, with manageable side effects. These findings support further exploration into its use as an anticancer agent.
属性
分子式 |
C34H30N4+2 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene |
InChI |
InChI=1S/C34H28N4/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31/h1-20H,21-24H2/p+2 |
InChI 键 |
HZWVJPDDZQOYGA-UHFFFAOYSA-P |
SMILES |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2 |
规范 SMILES |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2 |
同义词 |
6,10-diaza-3(1,3),8(1,4)dibenzena-1,5(1,4)diquinolinacyclodecaphane UCL 1684 UCL-1684 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















